(2r)-1-(Pyridin-2-yl)propan-2-ol
Description
(2R)-1-(Pyridin-2-yl)propan-2-ol is a chiral secondary alcohol featuring a pyridine ring substituted at the 2-position with a propan-2-ol group. The compound’s physicochemical properties, such as solubility and lipophilicity, are influenced by the pyridine ring’s electron-deficient nature and the hydroxyl group’s hydrogen-bonding capacity.
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
(2R)-1-pyridin-2-ylpropan-2-ol |
InChI |
InChI=1S/C8H11NO/c1-7(10)6-8-4-2-3-5-9-8/h2-5,7,10H,6H2,1H3/t7-/m1/s1 |
InChI Key |
GAMOMPUVNAWKHH-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](CC1=CC=CC=N1)O |
Canonical SMILES |
CC(CC1=CC=CC=N1)O |
Origin of Product |
United States |
Preparation Methods
Asymmetric Reduction of 2-Acetylpyridine Derivatives
One common approach to synthesize (2R)-1-(Pyridin-2-yl)propan-2-ol is the asymmetric reduction of 2-acetylpyridine or its derivatives. This method typically uses chiral catalysts or reagents to induce enantioselectivity.
Catalysts and Reagents : Chiral transition metal complexes, such as cobalt porphyrin catalysts, have been employed for asymmetric cyclopropanation and related transformations that can be adapted for the reduction of pyridinyl ketones to chiral alcohols. For example, cobalt(II) chiral porphyrin catalysts have demonstrated high enantioselectivity in similar systems.
Reaction Conditions : The reduction is generally performed under mild conditions, often at low temperatures (e.g., -78 to -65 °C) to control selectivity and avoid side reactions. The reaction mixture is stirred for several hours to ensure completion.
Purification : Following reaction completion, the mixture is quenched, extracted, and purified by chromatography or recrystallization to isolate the pure (2R)-enantiomer.
Catalytic Enantioselective Hydrogenation
Enantioselective hydrogenation of pyridinyl ketones is also a viable method.
Catalysts : Chiral phosphine ligands with palladium or rhodium catalysts have been used to achieve high enantiomeric excess (ee) in hydrogenation reactions.
Conditions : Hydrogenation is performed under mild pressure and temperature, often in ethanol or other protic solvents, with stirring for extended periods (e.g., 16 hours).
Outcome : This approach yields this compound with high stereoselectivity and purity.
Microwave-Assisted Synthesis
Microwave irradiation has been applied to accelerate reactions involving pyridine derivatives.
Procedure : Microwave vials charged with starting materials and catalysts are heated at controlled temperatures (e.g., 80 °C) for shorter durations (e.g., 12 hours), enhancing reaction rates and potentially improving yields.
Advantages : This method reduces reaction times and may improve selectivity.
Summary Table of Preparation Methods
Detailed Research Results
Patent-Based Synthesis Insights
A 2017 patent describes the preparation of pyridine derivatives involving benzyl zinc reagents generated by dropwise addition of benzyl bromide to zinc in tetrahydrofuran at controlled temperatures. The reaction mixture is stirred for several hours, followed by vacuum drying at 50 °C for up to 48 hours to isolate the product. This method highlights the importance of temperature control and prolonged drying for obtaining pure chiral alcohols.
Academic Research on Chiral Porphyrin Catalysts
Research published in ACS Chemical Neuroscience (2014) details the asymmetric synthesis of pyridinyl cyclopropane derivatives using chiral cobalt porphyrin catalysts, achieving enantiomeric excesses of up to 97%. Although the study focuses on cyclopropanation, the catalyst system is adaptable for asymmetric reduction steps leading to this compound. The absolute configuration was confirmed by chiral HPLC and NMR spectroscopy.
Microwave-Assisted Protocols
Supplementary data from the Royal Society of Chemistry demonstrate microwave-assisted synthesis of pyridine derivatives with improved yields and reduced reaction times. The method involves heating reaction mixtures in sealed vials at 80 °C for 12 hours, followed by standard workup and purification. This approach is advantageous for rapid synthesis and scale-up.
Chemical Reactions Analysis
Types of Reactions
(2r)-1-(Pyridin-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The pyridine ring can undergo substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohol derivatives.
Scientific Research Applications
(2r)-1-(Pyridin-2-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism by which (2r)-1-(Pyridin-2-yl)propan-2-ol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired biological or chemical outcomes. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity: The target compound lacks additional substituents on the pyridine ring, unlike analogs with methoxy or amino groups, which alter electronic properties and bioavailability.
- Stereochemistry : The R-configuration distinguishes it from racemic mixtures (e.g., (2R,S)-indole derivatives in ), which may exhibit divergent receptor-binding profiles.
- Functional Groups : The secondary alcohol in the target compound contrasts with primary alcohols (e.g., ) or alkynes (e.g., ), affecting hydrogen-bonding capacity and metabolic stability.
Insights :
- The absence of bulky substituents (e.g., indole or methoxyphenoxy groups) in the target compound may limit its adrenoceptor-binding efficacy compared to .
Q & A
Q. What are the established synthetic routes for (2R)-1-(Pyridin-2-yl)propan-2-ol?
The synthesis of this compound can be achieved through multiple methods:
- Alkylation : Reacting 2-ethynylpyridine with isopropanol or isopropyl halides under basic conditions (e.g., KOH or NaH) to introduce the hydroxyl group .
- Asymmetric Reduction : Using chiral catalysts (e.g., Ru-BINAP complexes) to reduce a prochiral ketone precursor, ensuring enantioselectivity .
- Sonogashira Coupling : For derivatives with ethynyl groups, palladium-catalyzed cross-coupling reactions followed by hydroxylation steps may be employed . Key considerations include solvent polarity (e.g., THF or methanol), temperature control (0–25°C), and purification via column chromatography or recrystallization .
Q. How can the stereochemical configuration of this compound be confirmed?
Stereochemical validation requires:
- Chiral HPLC : Using columns like CHIRALPAK IG-3 with isocratic elution (e.g., hexane:isopropanol 90:10) to resolve enantiomers .
- X-ray Crystallography : Determining crystal structure to assign absolute configuration, as demonstrated for related pyridine derivatives .
- Optical Rotation : Comparing experimental optical rotation values with literature data for (2R)-configured analogs .
Advanced Research Questions
Q. What strategies resolve contradictory data on the biological activity of this compound?
Contradictions in bioactivity data (e.g., inconsistent enzyme inhibition results) can be addressed by:
- Dose-Response Studies : Establishing EC50/IC50 curves across a concentration range (e.g., 1 nM–100 µM) to identify optimal activity windows .
- Orthogonal Assays : Validating results using fluorescence-based assays alongside radiometric or calorimetric methods .
- Structural Analogs : Testing derivatives (e.g., 3-(6-Methylpyridin-2-yl)prop-2-yn-1-ol) to isolate substituent effects .
Q. How can computational modeling predict interaction mechanisms with biological targets?
Computational approaches include:
- Molecular Docking : Using AutoDock Vina to simulate binding poses in enzyme active sites (e.g., cytochrome P450) .
- MD Simulations : GROMACS-based simulations (≥100 ns) to assess stability of ligand-receptor complexes .
- QSAR Models : Correlating electronic parameters (e.g., logP, HOMO/LUMO) with bioactivity data from analogs .
Q. What experimental approaches validate metabolic stability in preclinical models?
Key methodologies:
- Liver Microsome Assays : Incubating with human/rat microsomes and NADPH, followed by LC-MS/MS to quantify parent compound degradation .
- Metabolite Profiling : HRMS (Q-TOF) to identify oxidation products (e.g., ketones) and phase II conjugates .
- CYP Inhibition Screening : Assessing interactions with CYP3A4/2D6 isoforms using fluorogenic substrates .
Q. How to optimize enantioselective synthesis of this compound?
Optimization parameters:
- Catalyst Screening : Testing chiral ligands (e.g., BINAP, Josiphos) for asymmetric hydrogenation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance enantiomeric excess (ee) by stabilizing transition states .
- DOE (Design of Experiments) : Response surface methodology to balance yield (70–90%) and ee (≥95%) .
Q. What challenges arise in characterizing oxidative degradation products?
Challenges and solutions:
- Transient Intermediates : Use stopped-flow NMR or rapid-injection LC-MS to capture short-lived species .
- Structural Elucidation : Combine HRMS fragmentation patterns with 2D NMR (HSQC, HMBC) for unambiguous assignment .
- Matrix Effects : Stabilize samples at 4°C to minimize degradation during analysis, as noted in HSI-based protocols .
Q. How to design a SAR study for derivatives of this compound?
SAR design steps:
- Derivatization : Introduce substituents (e.g., methyl, ethynyl) at pyridine C-5 or hydroxyl-adjacent positions .
- Bioactivity Testing : Screen against target enzymes (e.g., kinases) using kinetic assays (Km, Vmax) .
- Statistical Analysis : Apply PCA or PLS regression to correlate structural features (e.g., steric bulk) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
